2-(4-Hydroxypiperidin-1-yl)quinolin-8-ol
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Overview
Description
2-(4-Hydroxypiperidin-1-yl)quinolin-8-ol is a chemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol . This compound is known for its unique structure, which combines a quinoline moiety with a piperidine ring, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxypiperidin-1-yl)quinolin-8-ol typically involves the reaction of quinoline derivatives with piperidine derivatives under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxypiperidin-1-yl)quinolin-8-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction might yield more saturated derivatives .
Scientific Research Applications
2-(4-Hydroxypiperidin-1-yl)quinolin-8-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Shares the quinoline moiety and has similar biological activities.
4-Hydroxypiperidine: Shares the piperidine ring and is used in similar synthetic applications
Uniqueness
2-(4-Hydroxypiperidin-1-yl)quinolin-8-ol is unique due to its combined structure of quinoline and piperidine, which allows it to exhibit a broader range of chemical and biological activities compared to its individual components .
Properties
Molecular Formula |
C14H16N2O2 |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)quinolin-8-ol |
InChI |
InChI=1S/C14H16N2O2/c17-11-6-8-16(9-7-11)13-5-4-10-2-1-3-12(18)14(10)15-13/h1-5,11,17-18H,6-9H2 |
InChI Key |
OHWWBRJFLLQFGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=NC3=C(C=CC=C3O)C=C2 |
Origin of Product |
United States |
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